molecular formula C26H44N6O10S B1252033 dysinosin A

dysinosin A

Cat. No. B1252033
M. Wt: 632.7 g/mol
InChI Key: FJKGWCOVORXKMM-FAWMDMTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dysinosin A undergoes various types of chemical reactions, including:

    Oxidation: The oxidation of primary alcohols to aldehydes or carboxylic acids.

    Reduction: The reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at specific positions on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions employed.

properties

Molecular Formula

C26H44N6O10S

Molecular Weight

632.7 g/mol

IUPAC Name

[(2R)-3-[[(2R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate

InChI

InChI=1S/C26H44N6O10S/c1-14(2)8-17(30-24(36)22(41-3)13-42-43(38,39)40)25(37)32-18-11-21(34)20(33)10-16(18)9-19(32)23(35)29-6-4-15-5-7-31(12-15)26(27)28/h5,14,16-22,33-34H,4,6-13H2,1-3H3,(H6,27,28,29,30,35,36,38,39,40)/t16-,17-,18+,19+,20+,21+,22-/m1/s1

InChI Key

FJKGWCOVORXKMM-FAWMDMTCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC

Canonical SMILES

CC(C)CC(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC

synonyms

dysinosin A

Origin of Product

United States

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